![molecular formula C18H19ClN2O B6123164 N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B6123164.png)
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. This compound has gained popularity in recent years due to its potent psychoactive effects and its widespread use as a recreational drug. However, CUMYL-4CN-BINACA has also shown significant potential in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of CUMYL-4CN-BINACA involves its binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by CUMYL-4CN-BINACA leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
CUMYL-4CN-BINACA has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CUMYL-4CN-BINACA in lab experiments include its high potency and selectivity for the cannabinoid receptors, which allows for precise and specific manipulation of these receptors. However, the limitations of using CUMYL-4CN-BINACA include its potential toxicity and the lack of knowledge regarding its long-term effects on the body.
Zukünftige Richtungen
There are several future directions for the use of CUMYL-4CN-BINACA in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. Another potential direction is in the study of the long-term effects of synthetic cannabinoids on the body, which could help to inform public health policies and regulations regarding the use of these compounds.
Conclusion
In conclusion, CUMYL-4CN-BINACA is a synthetic cannabinoid that has shown significant potential in scientific research, particularly in the field of pharmacology. This compound has potent cannabinoid receptor agonist activity and has been shown to have a wide range of biochemical and physiological effects. While there are both advantages and limitations to its use in lab experiments, there are several future directions for the study of CUMYL-4CN-BINACA that could have important implications for the development of new drugs and public health policies.
Synthesemethoden
The synthesis of CUMYL-4CN-BINACA involves the reaction of 4-cyanobutanoic acid with 3-chlorophenylmagnesium bromide, followed by the addition of 4-methylphenylboronic acid and subsequent cyclization with triethylamine. This process yields CUMYL-4CN-BINACA as a white crystalline powder, which can then be purified and analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CUMYL-4CN-BINACA has been used extensively in scientific research, particularly in the field of pharmacology. This compound has been shown to have potent cannabinoid receptor agonist activity, with a binding affinity that is several times higher than that of natural cannabinoids such as THC. This makes CUMYL-4CN-BINACA an ideal tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-7-9-14(10-8-13)17-6-3-11-21(17)18(22)20-16-5-2-4-15(19)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXTTKFIPELGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.